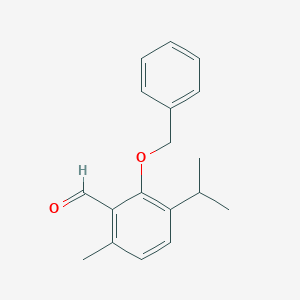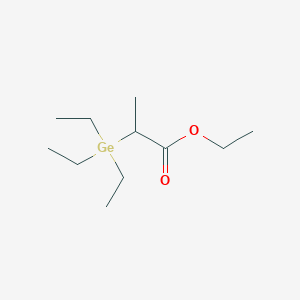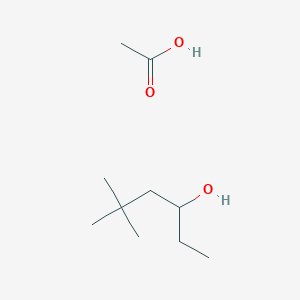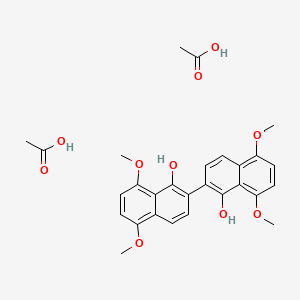
O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate is a chemical compound known for its unique structure and reactivity It belongs to the class of hydrazones, which are compounds formed by the reaction of hydrazine with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate typically involves the reaction of ethyl hydrazinecarbothioate with 4-oxopentanal. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
Ethyl hydrazinecarbothioate+4-oxopentanal→O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to amines.
Substitution: Nucleophilic substitution reactions can occur at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of various hydrazone derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate involves its interaction with nucleophiles and electrophiles. The hydrazone linkage is particularly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
O-Ethyl hydrazinecarbothioate: A precursor in the synthesis of O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate.
4-oxopentanal: Another precursor used in the synthesis.
Hydrazones: A broader class of compounds with similar reactivity.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.
Properties
CAS No. |
88373-82-4 |
|---|---|
Molecular Formula |
C8H14N2O2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
O-ethyl N-(4-oxopentan-2-ylideneamino)carbamothioate |
InChI |
InChI=1S/C8H14N2O2S/c1-4-12-8(13)10-9-6(2)5-7(3)11/h4-5H2,1-3H3,(H,10,13) |
InChI Key |
BLIVLZODNOYNMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)NN=C(C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)



![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)

![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)



![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)

